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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of whisky lactone in

sensory analysis studies. Detailed protocols for key analytical methods are included to facilitate

experimental design and execution.

Whisky lactone, also known as oak lactone or β-methyl-γ-octalactone, is a critical flavor

compound that imparts characteristic woody, coconut-like, and sweet aromas to a variety of

food and beverage products, most notably barrel-aged spirits like whisky, wine, and cognac.[1]

Its sensory impact is significant, and understanding its properties is crucial for quality control,

product development, and flavor research. This document outlines its application in sensory

analysis, providing detailed methodologies for its evaluation.

Sensory Properties of Whisky Lactone
Whisky lactone exists as two main diastereoisomers: cis-whisky lactone and trans-whisky

lactone. These isomers possess distinct sensory characteristics and detection thresholds,

making their individual analysis important.

cis-Whisky Lactone: This isomer is generally considered the more impactful of the two, with a

lower sensory detection threshold.[2][3] It is often described as having a sweet, coconut, and

woody aroma.[1]
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trans-Whisky Lactone: The trans isomer typically has a higher detection threshold and is

described as having a more celery-like or fresh wood aroma.[1][4]

The ratio of these isomers can significantly influence the overall flavor profile of a product, with

American oak typically imparting a higher proportion of the cis isomer compared to European

oak.[4]

Quantitative Data Summary
The following tables summarize key quantitative data related to the sensory perception of

whisky lactone.

Table 1: Sensory Detection Thresholds of Whisky Lactone Isomers

Isomer Matrix
Detection
Threshold (μg/L)

Reference

cis-Whisky Lactone
12% v/v Alcohol

Solution
20 [2][3]

trans-Whisky Lactone
12% v/v Alcohol

Solution
130 [2][3]

cis-Whisky Lactone Air 1 [5]

Table 2: Aroma Descriptors Associated with Whisky Lactone Isomers

Isomer Associated Aroma Descriptors

cis-Whisky Lactone Coconut, Woody, Sweet, Coumarin-like, Warm

trans-Whisky Lactone Celery, Grassy, Fresh Wood

Experimental Protocols
Protocol 1: Quantitative Descriptive Analysis (QDA) of
Whisky Lactone
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Objective: To quantitatively describe the sensory attributes of a product containing whisky

lactone using a trained sensory panel.

Principle: QDA is a sensory evaluation method that uses a trained panel of assessors to

identify, describe, and quantify the sensory attributes of a product.[3][6] Panelists develop a

consensus vocabulary to describe the product's characteristics and then rate the intensity of

each attribute on a line scale.[3]

Materials:

Test samples containing whisky lactone (e.g., whisky, wine, flavored beverage).

Reference standards for aroma attributes (e.g., coconut extract, vanilla extract, woody

essential oils).

ISO standard wine/spirit tasting glasses.

Water for rinsing.

Unsalted crackers for palate cleansing.

Data collection software or paper ballots with unstructured line scales (typically 15 cm).

Procedure:

Panelist Selection and Training:

Select 8-12 individuals based on their sensory acuity, ability to describe aromas, and

commitment.

Train the panel over several sessions to develop a consensus vocabulary for the sensory

attributes of the test product. Introduce reference standards to anchor the descriptors. For

whisky lactone, key descriptors may include "coconut," "woody," "sweet," "vanilla," and

"spicy."

Familiarize panelists with the use of the line scale for intensity rating.

Sample Preparation and Presentation:
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Prepare samples at a consistent and controlled temperature. For spirits, it is common to

dilute them to 20% ABV to reduce the masking effect of ethanol.[7]

Present samples to panelists in a randomized and blind-coded manner to avoid bias.

Provide panelists with appropriate rinsing and palate-cleansing materials.

Sensory Evaluation:

Panelists individually evaluate each sample.

For each sensory attribute in the developed lexicon, panelists will make a mark on the

unstructured line scale to indicate its intensity.

The evaluation should be conducted in a controlled environment with neutral lighting and

free from distracting odors.[8]

Data Analysis:

Convert the marks on the line scales to numerical data.

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences between samples for each attribute.

Principal Component Analysis (PCA) can be used to visualize the relationships between

samples and their sensory attributes.

Protocol 2: Gas Chromatography-Olfactometry (GC-O)
Analysis of Whisky Lactone
Objective: To identify and characterize the odor-active compounds, including whisky lactone, in

a volatile extract of a sample.

Principle: GC-O combines the separation power of gas chromatography with the sensitivity of

the human nose as a detector.[9][10][11] As compounds elute from the GC column, they are

split between a conventional detector (e.g., Mass Spectrometer, Flame Ionization Detector) and

a sniffing port where a trained assessor can detect and describe the odor.[12]
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Materials:

Gas Chromatograph with a high-resolution capillary column (e.g., DB-WAX, HP-INNOWax).

Olfactometry port (sniffing port).

Mass Spectrometer (MS) or Flame Ionization Detector (FID).

Sample extraction equipment (e.g., Solid Phase Microextraction - SPME fibers, liquid-liquid

extraction glassware).

Whisky lactone standard (cis and trans isomers).

Internal standard (e.g., 2-octanol).

Procedure:

Sample Preparation (Volatile Extraction):

Extract the volatile compounds from the sample matrix. For beverages, liquid-liquid

extraction or SPME are common methods.

For SPME, expose a coated fiber to the headspace of the sample or directly immerse it in

the liquid to adsorb volatile compounds.

Concentrate the extract if necessary.

GC-O Analysis:

Inject the volatile extract into the GC.

The GC separates the volatile compounds based on their boiling points and polarity.

The column effluent is split between the MS/FID and the olfactometry port.

A trained panelist sniffs the effluent at the olfactometry port and records the time, duration,

and description of any detected odors.

Data Analysis:
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Correlate the odor events recorded by the panelist with the peaks detected by the MS/FID

based on retention time.

Identify the compounds responsible for the odors by comparing their mass spectra with a

library and by matching their retention indices and odor descriptions with those of

authentic standards.

Different GC-O techniques can be used for semi-quantification, such as Aroma Extract

Dilution Analysis (AEDA), where the extract is serially diluted and re-analyzed to

determine the flavor dilution (FD) factor for each odorant.
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Caption: Workflow for Quantitative Descriptive Analysis.
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Caption: Workflow for GC-O Analysis.
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Caption: Generalized Olfactory Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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